molecular formula C11H14N2O5S B2641149 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine CAS No. 91215-03-1

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Cat. No.: B2641149
CAS No.: 91215-03-1
M. Wt: 286.3
InChI Key: RAXMLADXHCSONC-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine is a useful research compound. Its molecular formula is C11H14N2O5S and its molecular weight is 286.3. The purity is usually 95%.
The exact mass of the compound 4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methyl-5-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMLADXHCSONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

In the context of modern drug discovery, 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine represents a high-value "privileged structure." It combines the metabolic stability and solubility-enhancing properties of the morpholine ring with the robust electronic variability of a nitro-substituted benzenesulfonamide core.

This guide serves as a definitive technical reference for this compound. Beyond basic molecular weight and formula, it details the synthetic logic, purification protocols, and downstream utility of this molecule as a versatile building block for Fragment-Based Drug Discovery (FBDD).

Physicochemical Specifications

The following data constitutes the baseline identity of the compound. These values are calculated based on standard atomic weights (IUPAC) and are critical for stoichiometric calculations and Mass Spectrometry (MS) validation.

Core Identity Table
PropertyValueTechnical Context
IUPAC Name This compoundSystematic nomenclature for registry.
Molecular Formula C₁₁H₁₄N₂O₅S Essential for elemental analysis (CHN).
Molecular Weight 286.30 g/mol Average mass for molarity calculations.
Monoisotopic Mass 286.0623 Da Exact mass for High-Resolution MS (HRMS) matching

.
Heavy Atom Count 19Relevant for ligand efficiency metrics.
Calculated LogP ~1.3 - 1.6Indicates moderate lipophilicity; likely orally bioavailable (Lipinski compliant).
TPSA ~92 ŲTopological Polar Surface Area; suggests good membrane permeability (<140 Ų).

Synthetic Pathway & Experimental Protocol

Expert Insight: The synthesis of this compound relies on the nucleophilic attack of morpholine on a sulfonyl chloride. While theoretically simple, the presence of the ortho-methyl group introduces steric bulk that can retard the reaction rate compared to para-substituted analogs. Furthermore, the meta-nitro group is electron-withdrawing, which activates the sulfonyl chloride but also makes the ring susceptible to side reactions if the temperature is uncontrolled.

Reaction Logic (DOT Diagram)

The following flow diagram illustrates the critical decision points in the synthesis and workup to ensure high purity without column chromatography.

SynthesisWorkflow Start Start: 2-Methyl-5-nitrobenzenesulfonyl chloride Solvent Dissolve in DCM (0°C) Inert Atmosphere (N2) Start->Solvent Base Add Base Scavenger (Triethylamine or Pyridine) Solvent->Base Addition Dropwise Addition of Morpholine (Control Exotherm) Base->Addition Activation Monitor Monitor TLC/LCMS (Disappearance of Chloride) Addition->Monitor 1-4 Hours Quench Acidic Quench (1M HCl) Remove unreacted Morpholine Monitor->Quench Complete Wash Bicarb Wash (NaHCO3) Remove Acid/Byproducts Quench->Wash Final Product: C11H14N2O5S (Recrystallize if needed) Wash->Final

Caption: Step-wise synthetic workflow emphasizing exotherm control and biphasic purification to remove amine salts.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (2.35 g, 10 mmol)

  • Morpholine (0.96 g, 1.0 mL, 11 mmol) [1.1 eq]

  • Triethylamine (Et₃N) (1.5 mL, 11 mmol) [1.1 eq]

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add the sulfonyl chloride (2.35 g) and dissolve in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath. Why: Sulfonyl chlorides are moisture sensitive; cooling prevents hydrolysis.

  • Base Addition: Add Triethylamine (1.5 mL) in one portion.

  • Nucleophile Addition: Dilute morpholine (1.0 mL) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Why: The reaction is exothermic. Rapid addition can cause localized heating and impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

    • Validation: Check TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear; the product (lower Rf) should appear.

  • Workup (The Self-Validating Step):

    • Transfer mixture to a separatory funnel.

    • Wash 1: 1M HCl (2 x 20 mL). Crucial: This protonates excess morpholine and Et₃N, forcing them into the aqueous layer.

    • Wash 2: Saturated NaHCO₃ (2 x 20 mL). Crucial: Neutralizes any residual acid.

    • Wash 3: Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect 2.5 - 2.7 g (85-95%) of a pale yellow/off-white solid.

Strategic Applications in Drug Discovery

This molecule is rarely the "final drug." Instead, it is a Late-Stage Functionalization Intermediate . The nitro group (


) is a "masked" aniline, serving as a handle for expanding the molecule's complexity.
Derivatization Logic (DOT Diagram)

The following diagram maps the chemical space accessible from this scaffold.

Derivatization Core Nitro-Scaffold (C11H14N2O5S) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Core->Reduction Activation Aniline Aniline Intermediate (Nucleophilic Handle) Reduction->Aniline Urea Urea Derivatives (via Isocyanates) Aniline->Urea Library Gen Amide Amide Coupling (via Acid Chlorides) Aniline->Amide Lead Opt Suzuki Sandmeyer/Suzuki (via Diazonium) Aniline->Suzuki Scaffold Hop

Caption: The "Masked Aniline" strategy. The nitro group is reduced to an amine to enable diverse coupling reactions.

Mechanistic Relevance[1][2][3][4][5]
  • Metabolic Stability: The morpholine ring blocks metabolic oxidation sites often found in alkyl chains.

  • Solubility: The ether oxygen in morpholine acts as a Hydrogen Bond Acceptor (HBA), improving aqueous solubility compared to a phenyl ring.

  • Electronic Tuning: The sulfonyl group is a strong electron-withdrawing group (EWG). In the aniline derivative (after reduction), this lowers the pKa of the aniline nitrogen, making it less prone to oxidation but still nucleophilic enough for amide coupling.

Analytical Validation (Quality Control)

To ensure the integrity of your synthesized compound, compare your data against these predicted spectroscopic signatures.

Proton NMR ( H NMR, 400 MHz, )
  • Aromatic Region (3H):

    • 
       ~8.4 ppm (d, J=2 Hz, 1H): Proton at C6 (ortho to Nitro, meta to Sulfonyl). Most deshielded due to two EWGs.
      
    • 
       ~8.2 ppm (dd, J=8, 2 Hz, 1H): Proton at C4.
      
    • 
       ~7.5 ppm (d, J=8 Hz, 1H): Proton at C3 (ortho to Methyl).
      
  • Morpholine Region (8H):

    • 
       ~3.7 ppm (m, 4H): Protons adjacent to Oxygen (
      
      
      
      ).
    • 
       ~3.1 ppm (m, 4H): Protons adjacent to Nitrogen (
      
      
      
      ).
  • Methyl Group (3H):

    • 
       ~2.7 ppm (s, 3H): Benzylic methyl. Slightly deshielded by the aromatic ring.
      
Mass Spectrometry (ESI+)
  • Target Ion: Look for

    
    .
    
  • Fragment Pattern: A loss of 87 Da (Morpholine) is common in high-energy collision-induced dissociation (CID).

References

  • PubChem. 4-(3-Nitrobenzyl)morpholine Compound Summary (Analogous Structure). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Available at: [Link]

  • Yasuhara, A., Kasano, A., & Sakamoto, T. (1999).[2] Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel.[2] Journal of Organic Chemistry.[2] Available at: [Link]

  • Kumari, N., et al. (2025). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.[3] Available at: [Link]

Sources

Safety Data Sheet (SDS) for 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Compound Identity and Synthetic Context

This compound is a sulfonamide derivative. Its structure suggests a common synthetic route involving the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with morpholine .[1] Understanding this synthesis is critical for safety, as the final product may contain residual amounts of these highly reactive and hazardous starting materials.

The morpholine moiety is a common scaffold in medicinal chemistry, recognized for its wide range of biological activities and its utility as a synthetic building block.[2][3][4][5] The nitrobenzenesulfonyl group is also a key pharmacophore and a common intermediate in organic synthesis.[6][7]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Morpholine Morpholine (Hazardous Precursor) Product This compound Morpholine->Product:w + SulfonylChloride 2-Methyl-5-nitro- benzenesulfonyl chloride (Hazardous Precursor) SulfonylChloride->Product:w Reaction

Caption: Synthesis of the target compound from hazardous precursors.

Core Hazard Assessment: A Profile of the Precursors

Due to the absence of a dedicated SDS for the final product, a conservative safety approach necessitates a thorough understanding of the hazards associated with its precursors.

Morpholine (CAS: 110-91-8)

Morpholine is a versatile solvent and building block, but it presents significant health and safety risks.[2][3] It is a colorless, flammable liquid with a characteristic fish-like odor.[3]

  • Flammability: Morpholine is a flammable liquid and vapor (Category 3), with a flash point of 35°C.[8][9] Its vapors can form explosive mixtures with air.[8][10]

  • Corrosivity: It causes severe skin burns and serious eye damage (Category 1B).[8][11][12][13] Contact can lead to irreversible tissue damage.

  • Toxicity: Morpholine is classified as toxic in contact with skin (Category 3) and harmful if swallowed or inhaled (Category 4).[8][11][12][13] Exposure can cause corrosion of the respiratory and digestive systems.[11]

  • Handling Precautions: Requires storage in a cool, well-ventilated area away from ignition sources.[12] All handling should be performed using explosion-proof equipment and non-sparking tools.[8]

2-Methyl-5-nitrobenzenesulfonyl chloride (CAS: 121-02-8)

This sulfonyl chloride is a highly reactive solid used as an intermediate in chemical synthesis.[6][7][14] Its primary hazard is its extreme corrosivity.

  • Corrosivity: It is classified as causing severe skin burns and eye damage (Danger, H314).[6] This is a typical hazard for sulfonyl chlorides, which readily react with water (including moisture on skin and in mucous membranes) to release hydrochloric acid.

  • Physical Properties: It is a solid with a melting point in the range of 41-45°C.[15]

  • Reactivity: As a sulfonyl chloride, it is sensitive to moisture and will react with nucleophiles such as amines, alcohols, and water.

Predicted Safety Profile of this compound

The final product is a stable sulfonamide. The most reactive functional group, the sulfonyl chloride, has been consumed in the synthesis. However, the molecule retains the nitroaromatic and morpholine substructures, which inform its predicted hazard profile.

Property/HazardPredicted AssessmentRationale
Physical Form SolidThe precursor, 2-methyl-5-nitrobenzenesulfonyl chloride, is a solid, and the addition of the morpholine moiety increases the molecular weight.
Corrosivity Not expected to be corrosive.The highly reactive sulfonyl chloride group is no longer present. The resulting sulfonamide is a stable, covalent linkage.
Skin/Eye Irritation Likely to be a skin and eye irritant.Many aromatic and nitrogen-containing compounds are irritants. Prudent practice assumes irritation potential.
Acute Toxicity Handle as a potentially toxic substance. The molecule contains a morpholine substructure, which is known to be toxic via dermal, oral, and inhalation routes.[8][11][13] Nitroaromatic compounds can also exhibit toxicity.
Stability Stable under normal conditions.Sulfonamides are generally robust functional groups.
Incompatibilities Strong oxidizing agents, strong acids.These conditions could potentially degrade the molecule.
Hazardous Decomposition Oxides of nitrogen (NOx) and sulfur (SOx).Expected upon thermal decomposition or combustion, typical for nitro- and sulfo- containing organic compounds.

Experimental Workflow: A Self-Validating Safety Protocol

The following protocol is designed to mitigate the risks identified from the precursor analysis and predicted product profile. This workflow establishes a self-validating system where each step reinforces safety.

Safe_Handling_Workflow Start Start: Review Hazards PPE 1. Don Personal Protective Equipment (PPE) - Nitrile gloves (double-gloved) - Chemical splash goggles & face shield - Flame-resistant lab coat Start->PPE EngControls 2. Prepare Engineering Controls - Work within a certified chemical fume hood - Ensure emergency shower/eyewash is accessible PPE->EngControls Handling 3. Aliquot Compound - Use powder-free gloves to handle container - Weigh onto creased weighing paper or in a tared vial - Use spark-resistant tools EngControls->Handling Reaction 4. Reaction Setup - Add reagent slowly to the reaction vessel - Keep the reaction under an inert atmosphere if necessary - Monitor for any exothermic events Handling->Reaction Cleanup 5. Decontamination & Cleanup - Clean spatula and surfaces with an appropriate solvent - Dispose of contaminated consumables in a dedicated waste bag Reaction->Cleanup Waste 6. Waste Disposal - Segregate waste into halogenated or non-halogenated streams - Label waste container clearly - Store in a designated satellite accumulation area Cleanup->Waste End End: Wash Hands Thoroughly Waste->End

Caption: Step-by-step safe handling workflow for laboratory use.

Protocol Steps Explained:
  • Personal Protective Equipment (PPE): Standard laboratory attire is insufficient.

    • Causality: Double-gloving with nitrile gloves is recommended due to the known dermal toxicity of the morpholine precursor.[8][11] A face shield in addition to goggles provides full facial protection from splashes, which is critical given the severe eye damage potential of the precursors.[6][11]

  • Engineering Controls: Your primary defense against exposure.

    • Causality: All manipulations must occur in a chemical fume hood to prevent inhalation of any fine powders of the product or residual vapors from the morpholine precursor, which is toxic if inhaled.[11][12]

  • Handling and Weighing:

    • Causality: Using anti-static or spark-resistant tools is a precautionary measure derived from the flammability of the morpholine precursor.[8] While the final product is a solid, this practice mitigates risks if any residual flammable solvent or precursor is present.

  • Reaction Setup:

    • Causality: Slow addition of any reagent to a reaction mixture is a fundamental principle to control the reaction rate and prevent dangerous exotherms.

  • Decontamination:

    • Causality: Thorough decontamination of all equipment and work surfaces is essential to prevent unintentional secondary exposure to lab personnel.

  • Waste Disposal:

    • Causality: Proper segregation and labeling of chemical waste are required by regulatory standards and are crucial for safe disposal by environmental health and safety personnel.

Emergency Procedures

Emergency plans should be based on the "worst-case" scenario, assuming the hazards of the unreacted precursors.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[13] This aggressive response is mandated by the corrosive nature of the precursors.[6][8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[11][12] Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician or poison center immediately.[11][12] The potential for severe, irreversible eye damage necessitates this immediate and prolonged irrigation.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][13] Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Call a physician or poison center immediately. The corrosive nature of the precursors means inducing vomiting could cause further damage to the esophagus.[10]

  • Fire Fighting: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products like NOx and SOx.[16]

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). SBLCore.

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2025, September 23). Redox.
  • Safety Data Sheet: Morpholine. Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET - MORPHOLINE. (2010, August 6). Fisher Scientific.
  • Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • 2-Methyl-5-nitrobenzenesulfonyl chloride | 121-02-8. ECHEMI.
  • 4-Nitrotoluene-2-Sulfonic Acid - Material Safety D
  • SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. (2025, November 6). Sigma-Aldrich.
  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. [Link]

  • Safety D
  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019, May 1). ResearchGate. [Link]

  • Morpholine. Wikipedia. [Link]

  • MORPHOLINE.
  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • 4-(2-Chloro-4-nitrophenyl)morpholine. CAS Common Chemistry. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022, September 15). MDPI. [Link]

  • 4-methyl morpholine, 109-02-4. The Good Scents Company.
  • Synthesis of morpholine.

Sources

The Strategic Utility of 2-Methyl-5-nitrobenzenesulfonyl Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The 2-methyl-5-nitrobenzenesulfonyl scaffold is a versatile and increasingly important building block in medicinal chemistry. Its unique electronic and structural features have positioned it as a key intermediate in the synthesis of a range of biologically active molecules, from targeted cancer therapies to specific enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 2-methyl-5-nitrobenzenesulfonyl derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Scaffold: Synthesis and Chemical Landscape

The journey into the chemical space of 2-methyl-5-nitrobenzenesulfonyl derivatives begins with the synthesis of the foundational precursor, 2-methyl-5-nitrobenzenesulfonyl chloride. This key intermediate is typically prepared via the sulfonation of p-nitrotoluene with chlorosulfonic acid.[1] The regioselectivity of this reaction, favoring the introduction of the sulfonyl chloride group at the 2-position, is a critical aspect of its synthetic utility.

The presence of both a highly reactive sulfonyl chloride and a modifiable nitro group on the same aromatic ring opens up a vast landscape for chemical exploration. The sulfonyl chloride readily reacts with a wide array of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2] Simultaneously, the nitro group can undergo various transformations, including reduction to an amine, which can then be further functionalized. This dual reactivity allows for the generation of diverse libraries of compounds for biological screening.

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride[1]

Objective: To synthesize 2-methyl-5-nitrobenzenesulfonyl chloride from p-nitrotoluene.

Materials:

  • p-Nitrotoluene

  • Chlorosulfonic acid

  • Organic solvent (e.g., dichloromethane, chlorobenzene)[1]

  • Water

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction vessel equipped with a stirrer and a dropping funnel, dissolve p-nitrotoluene in the chosen organic solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The weight ratio of p-nitrotoluene to chlorosulfonic acid is typically in the range of 1:1.2 to 1:1.5.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete sulfonation.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-methyl-5-nitrobenzenesulfonyl chloride.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety Note: 2-Methyl-5-nitrobenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

From Intermediate to Active Pharmaceutical Ingredient: The Pazopanib Story

A compelling testament to the significance of the 2-methyl-5-nitrobenzenesulfonyl scaffold is its role in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] The key intermediate derived from our core topic is 2-methyl-5-aminobenzenesulfonamide.[5][7]

The synthesis of this crucial intermediate involves a two-step process starting from 2-methyl-5-nitrobenzenesulfonyl chloride. First, the sulfonyl chloride is converted to 2-methyl-5-nitrobenzenesulfonamide, followed by the reduction of the nitro group to an amine.[1]

Experimental Protocol: Synthesis of 2-Methyl-5-aminobenzenesulfonamide[1][8]

Part A: Synthesis of 2-Methyl-5-nitrobenzenesulfonamide [8]

  • A well-ground mixture of 2-methyl-5-nitrobenzenesulfonyl chloride and ammonium carbonate is heated until the characteristic smell of the sulfonyl chloride is no longer detectable.

  • The reaction mixture is then cooled and washed with water.

  • The crude product is purified by crystallization from methanol to yield 2-methyl-5-nitrobenzenesulfonamide.[8]

Part B: Synthesis of 2-Methyl-5-aminobenzenesulfonamide [1]

  • 2-Methyl-5-nitrobenzenesulfonamide is subjected to a hydrogenation reaction.

  • This reduction is typically carried out using a catalyst (e.g., Palladium on carbon) in a suitable solvent under hydrogen pressure.

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed to yield 2-methyl-5-aminobenzenesulfonamide.

This amine-functionalized sulfonamide then serves as a key building block in the final steps of the Pazopanib synthesis, where it is coupled with another heterocyclic intermediate.[5][7]

Pazopanib_Synthesis cluster_pazopanib Final Coupling pNT p-Nitrotoluene MNSC 2-Methyl-5-nitrobenzenesulfonyl chloride pNT->MNSC Sulfonation MNSA 2-Methyl-5-nitrobenzenesulfonamide MNSC->MNSA Amination MASA 2-Methyl-5-aminobenzenesulfonamide (Key Intermediate) MNSA->MASA Nitro Reduction Pazopanib Pazopanib MASA->Pazopanib Other_Intermediate N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine Other_Intermediate->Pazopanib

Caption: Synthetic pathway to Pazopanib highlighting the key intermediate.

Targeting Phosphodiesterase 7 (PDE7): A Case Study in Inhibitor Design

Beyond its role as a synthetic intermediate, the 2-methyl-5-nitrobenzenesulfonyl core itself is present in pharmacologically active molecules. A notable example is BRL-50481 (N,N,2-trimethyl-5-nitrobenzenesulfonamide) , a selective inhibitor of phosphodiesterase 7 (PDE7).[9][10] PDE7 enzymes are involved in the regulation of intracellular signaling pathways, and their inhibition has been explored for the treatment of various conditions, including inflammatory diseases and neurological disorders.

BRL-50481 demonstrates a Ki of 180 nM for the PDE7 subtype, showcasing the potential of this scaffold to yield potent and selective enzyme inhibitors.[9] The N,N-dimethylsulfonamide moiety is a common feature in many biologically active sulfonamides, and its combination with the 2-methyl-5-nitrobenzene core in BRL-50481 provides a valuable lead for further structure-activity relationship (SAR) studies.

CompoundStructureTargetPotency (Ki)
BRL-50481 N,N,2-trimethyl-5-nitrobenzenesulfonamidePDE7180 nM[9]

Structure-Activity Relationships and Future Directions

The biological activity of 2-methyl-5-nitrobenzenesulfonyl derivatives is intrinsically linked to their structural features. Key aspects for consideration in drug design include:

  • The Sulfonamide Linker: The sulfonamide group is a well-established pharmacophore known for its ability to form key hydrogen bonds with biological targets.[8] The nature of the substituent on the sulfonamide nitrogen can significantly impact potency and selectivity.

  • The Nitro Group: The electron-withdrawing nature of the nitro group influences the overall electronic properties of the molecule. Furthermore, the nitro group can be a site for metabolic reduction, which can be exploited in the design of prodrugs or bioreductive agents for targeting hypoxic tumors.[11]

  • The Methyl Group: The methyl group at the 2-position provides a steric and electronic handle that can be modified to probe the binding pocket of a target enzyme or receptor.

Future research in this area should focus on a systematic exploration of the chemical space around the 2-methyl-5-nitrobenzenesulfonyl core. This includes:

  • Diversification of the Sulfonamide Substituent: Introducing a wide range of amines to generate a library of sulfonamides for screening against various targets.

  • Modification of the Nitro Group: Exploring the impact of reducing the nitro group to an amine and subsequent derivatization on biological activity.

  • Bioisosteric Replacement: Investigating the replacement of the nitro or methyl groups with other functional groups to fine-tune the physicochemical and pharmacological properties of the derivatives.

SAR_Concept Core 2-Methyl-5-nitro- benzenesulfonyl Core R1 Sulfonamide (R-group diversity) Core->R1 Modulation Point 1 R2 Nitro Group (Reduction/Modification) Core->R2 Modulation Point 2 R3 Methyl Group (Bioisosteric replacement) Core->R3 Modulation Point 3 Activity Biological Activity (Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Key structural modulation points for SAR studies.

Conclusion

The 2-methyl-5-nitrobenzenesulfonyl scaffold represents a privileged starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse reactivity of its functional groups, provides a robust platform for generating a wide range of derivatives. The successful application of a derivative in the synthesis of the approved drug Pazopanib and the identification of potent enzyme inhibitors like BRL-50481 underscore the immense potential of this chemical class. For drug development professionals and medicinal chemists, a deep understanding of the chemistry and biological applications of 2-methyl-5-nitrobenzenesulfonyl derivatives is essential for unlocking new avenues in the quest for innovative medicines.

References

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
  • 2-Methyl-5-nitrobenzenesulfonamide - PMC - NIH. Available at: [Link]

  • CN112538073A - Preparation method of pazopanib intermediate - Google Patents.
  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed. Available at: [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - MDPI. Available at: [Link]

  • N,N,2-trimethyl-5-nitrobenzenesulfonamide | C9H12N2O4S | CID 2921148 - PubChem. Available at: [Link]

  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Available at: [Link]

  • Synthesis of the pazopanib prodrug 11 and analysis of the irradiation... - ResearchGate. Available at: [Link]

  • 2-Methyl-5-nitrobenzenesulfonic acid - SIELC Technologies. Available at: [Link]

  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - NIH. Available at: [Link]

  • (PDF) Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. Available at: [Link]

  • Structure and HTS data for some PDE7A inhibitors. A) Structures of five... - ResearchGate. Available at: [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. Available at: [Link]

  • QbD-Based Development and Evaluation of Pazopanib Hydrochloride Extrudates Prepared by Hot-Melt Extrusion Technique - PMC. Available at: [Link]

  • European Journal of Medicinal Chemistry - ePrints Soton. Available at: [Link]

  • WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents.

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Methodological & Application

Technical Application Note: Synthesis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

[1]

Executive Summary & Application Context

This technical guide details the synthesis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine , a sulfonamide derivative often utilized as a scaffold in medicinal chemistry for the development of kinase inhibitors and anti-inflammatory agents.[1]

The protocol focuses on the nucleophilic substitution of 2-methyl-5-nitrobenzenesulfonyl chloride with morpholine.[1] Unlike generic textbook procedures, this guide prioritizes impurity control —specifically preventing the hydrolysis of the moisture-sensitive sulfonyl chloride starting material and managing the exothermicity of the reaction to prevent sulfonamide degradation.[1]

Key Chemical Data
CompoundRoleMW ( g/mol )CASPhysical State
2-Methyl-5-nitrobenzenesulfonyl chloride Electrophile235.64121-02-8Pale Yellow Solid
Morpholine Nucleophile87.12110-91-8Liquid
Triethylamine (TEA) Base (Scavenger)101.19121-44-8Liquid
Target Product Analyte~286.31N/ASolid

Reaction Mechanism & Causality

The synthesis proceeds via an addition-elimination mechanism at the sulfonyl sulfur atom.[1] Understanding this mechanism is critical for troubleshooting low yields.

  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the sulfur atom of the sulfonyl chloride.[1] The sulfur atom is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the nitro-substituted aromatic ring.[1]

  • Transition State: A tetrahedral-like transition state forms.[1]

  • Elimination: Chloride (a good leaving group) is expelled, reforming the S=O bond.

  • Proton Transfer: The generated HCl is immediately neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the protonation of the unreacted morpholine.

Mechanistic Pathway Diagram

ReactionMechanismSM12-Methyl-5-nitrobenzenesulfonylchlorideTSTetrahedralTransition StateSM1->TSNucleophilic AttackSM2Morpholine(Nucleophile)SM2->TSPROD4-(2-Methyl-5-nitrobenzenesulfonyl)morpholineTS->PRODCl- EliminationSaltEt3N·HCl(Byproduct)TS->SaltH+ Scavenging

Figure 1: Mechanistic pathway of sulfonylation.[2] The base (Et3N) is essential to neutralize HCl, preventing the morpholine nucleophile from becoming a non-nucleophilic ammonium salt.

Experimental Protocol (Standard Anhydrous Method)

Safety Warning: 2-Methyl-5-nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns (Skin Corr.[1][3] 1B). It is moisture-sensitive.[1][4] Morpholine is flammable and toxic. All operations must be performed in a fume hood.

Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
  • Reagents: 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent: Dichloromethane (DCM), anhydrous preferred.

  • Equipment: Round-bottom flask, addition funnel, ice bath, nitrogen atmosphere (balloon).

Step-by-Step Procedure
  • Preparation of Electrophile Solution:

    • In a dry 250 mL round-bottom flask equipped with a stir bar, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (2.36 g, 10.0 mmol) in DCM (40 mL) .

    • Note: If the starting material contains hydrolyzed sulfonic acid (indicated by white insoluble solids), filter the solution quickly under nitrogen before proceeding.

    • Cool the solution to 0 °C using an ice-water bath.

  • Preparation of Nucleophile/Base Mixture:

    • In a separate vial, mix Morpholine (0.96 mL, 11.0 mmol) and Triethylamine (1.67 mL, 12.0 mmol) in DCM (10 mL) .

    • Causality: Premixing the amine and base ensures a homogeneous concentration of the nucleophile during addition.[1]

  • Controlled Addition:

    • Add the Morpholine/TEA solution dropwise to the sulfonyl chloride solution over 15–20 minutes .

    • Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition causes an exotherm that can lead to impurities or solvent boiling.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours .

    • Validation: Monitor by TLC (EtOAc:Hexane 1:1). The starting sulfonyl chloride (high Rf) should disappear, and a new, more polar spot (product) should appear.

  • Workup (Purification by Extraction):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash 1 (Acidic): Wash with 1M HCl (2 × 30 mL).

      • Reasoning: This removes unreacted morpholine and triethylamine by converting them to water-soluble hydrochloride salts.[1]

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 × 30 mL).

      • Reasoning: This removes any hydrolyzed sulfonic acid byproduct.

    • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

  • Final Purification:

    • Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture.

    • Filter the crystals and dry under vacuum at 40 °C.

Experimental Workflow Diagram

WorkflowStartStart: Weigh ReagentsDissolveDissolve Sulfonyl Chloridein DCM (0°C)Start->DissolveAddDropwise Addition:Morpholine + TEADissolve->AddReactStir at RT (2-4 hrs)Monitor TLCAdd->ReactWashAcidWash: 1M HCl(Removes Amines)React->WashAcidWashBaseWash: Sat. NaHCO3(Removes Sulfonic Acid)WashAcid->WashBaseDryDry (MgSO4) & EvaporateWashBase->DryCrystRecrystallize(Ethanol)Dry->CrystFinalPure ProductCryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is oven-dried. Use anhydrous DCM. Check the quality of the starting sulfonyl chloride (mp should be >40°C).
Impurity: Sulfonic Acid Moisture ingressIncrease the NaHCO₃ wash steps during workup to ensure all acid is removed.
Impurity: Bis-sulfonylation Excess sulfonyl chlorideStrictly adhere to 1.0 eq of sulfonyl chloride and a slight excess (1.1 eq) of morpholine.
Color Issue Oxidation of impuritiesIf the product is dark yellow/brown, treat the organic layer with activated charcoal before drying/evaporating.

References

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitrobenzenesulfonyl chloride Product Analysis. Retrieved from

  • BenchChem. (2025).[5] Sulfonamide Synthesis with Primary Amines: Technical Support Center. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from

  • Rasool, S., et al. (2016).[6] Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121-02-8. Retrieved from

Functionalization of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of the 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine Scaffold

Abstract & Strategic Value

The This compound scaffold represents a "privileged structure" in medicinal chemistry, combining the metabolic stability of the sulfonamide linkage with the physicochemical advantages of the morpholine ring (enhanced aqueous solubility and reduced lipophilicity).

This scaffold is a critical intermediate for synthesizing sulfonylurea herbicides and kinase inhibitors (analogous to the Pazopanib core). Its utility lies in its dual-handle functionality:

  • The Nitro Group (C-5): A latent amine precursor for rapid library generation via amide/urea coupling.

  • The Methyl Group (C-2): A benzylic handle susceptible to radical functionalization, allowing for scaffold extension.

This guide provides validated protocols for the chemoselective reduction of the nitro group and the challenging benzylic functionalization of this electron-deficient system.

Chemical Profile & Reactivity Analysis

Understanding the electronic environment is prerequisite to successful functionalization.

  • Electronic Deactivation: The benzene ring is severely electron-deficient due to two strong electron-withdrawing groups (EWGs): the sulfonyl group (

    
    ) and the nitro group (
    
    
    
    ).
  • Implication for EAS: Electrophilic Aromatic Substitution (EAS) is highly unfavorable. Do not attempt Friedel-Crafts acylations or direct halogenations on the ring.

  • Implication for Radical Chemistry: The electron-deficiency at the benzylic position (C-2 methyl) raises the bond dissociation energy (BDE) of the C-H bonds, making radical abstraction slower than in toluene. Standard Wohl-Ziegler conditions require optimization (see Protocol 3).

  • Morpholine Stability: The morpholine sulfonamide bond is robust against acidic hydrolysis and catalytic hydrogenation conditions, simplifying workup.

Strategic Reaction Pathways

The following flowchart illustrates the divergent synthetic pathways available for this scaffold.

ReactionPathways cluster_legend Legend Scaffold Scaffold (Nitro-Sulfonyl-Morpholine) Aniline Intermediate A (Aniline Derivative) Scaffold->Aniline Nitro Reduction (Pd/C or Fe/NH4Cl) Bromide Intermediate B (Benzylic Bromide) Scaffold->Bromide Wohl-Ziegler (NBS, Radical Init.) Amide Target Class 1 (Amides/Ureas) Aniline->Amide Acylation/Coupling Heterocycle Target Class 2 (Fused Heterocycles) Bromide->Heterocycle Cyclization Key1 Starting Material Key2 Key Intermediate Key3 Final Product

Figure 1: Divergent synthetic workflows. Path A (Reduction) is the primary route for library generation. Path B (Bromination) accesses advanced bicyclic scaffolds.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Hydrogenation)

Objective: Conversion of the nitro group to an aniline without cleaving the sulfonamide bond.

Rationale: While iron-mediated reduction (Fe/NH4Cl) is possible, catalytic hydrogenation is preferred for pharmaceutical applications to avoid heavy metal residues (Fe, Sn) that complicate downstream biological assays.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.5 mmol) of the substrate in 20 mL of MeOH.

    • Note: If solubility is poor, add Ethyl Acetate (EtOAc) as a co-solvent (1:1 ratio).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C (wet).

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and keep under inert atmosphere.

  • Hydrogenation: Purge the system with

    
     gas. Stir vigorously at Room Temperature (RT) under 1 atm (balloon) for 4–6 hours.
    
    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (UV active, yellow spot) should disappear, replaced by a lower

      
       fluorescent spot (amine).
      
  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white solid 4-(2-methyl-5-aminobenzenesulfonyl)morpholine.

    • Yield Expectation: >90%.[1]

    • Validation:

      
       NMR should show the disappearance of the low-field aromatic protons typical of nitro-benzenes and the appearance of a broad singlet (
      
      
      
      ) around 4.0–5.0 ppm.
Protocol B: Aniline Functionalization (Amide Coupling)

Objective: Derivatization of the amine to generate a focused library.

Rationale: The aniline nitrogen is nucleophilic but slightly deactivated by the ortho-sulfonyl group. Standard coupling reagents (HATU) are recommended over acid chlorides to prevent bis-acylation.

Procedure:

  • Dissolve the aniline (1.0 equiv) and the carboxylic acid partner (1.1 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.2 equiv) at 0°C, then warm to RT.

  • Stir for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
Protocol C: Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalization of the methyl group for scaffold extension.

Rationale: This is the most challenging step. The electron-deficient ring deactivates the methyl group toward radical abstraction. Standard NBS reflux often fails or is sluggish. Bi-phasic initiation or photo-initiation is often required [1].

Materials:

  • Substrate: this compound

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.

  • Solvent: Chlorobenzene or

    
    -Trifluorotoluene (higher boiling point than 
    
    
    
    and greener).

Step-by-Step Procedure:

  • Setup: Use a dry flask equipped with a reflux condenser.

  • Mixing: Suspend the substrate (1.0 equiv) and NBS (1.1 equiv) in Chlorobenzene (0.5 M).

  • Initiation: Add AIBN (0.05 equiv).

  • Reaction: Heat to reflux (132°C).

    • Critical Step: If the orange color of bromine persists after 30 mins, add a second portion of AIBN (0.05 equiv).

    • Alternative: Irradiate with a tungsten lamp (300W) if thermal initiation fails [2].

  • Monitoring: Monitor by NMR (mini-workup). Look for the shift of the methyl singlet (~2.6 ppm) to the benzylic bromide methylene singlet (~4.6 ppm).

  • Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the solvent.[2]

  • Purification: Flash chromatography is usually required to separate unreacted starting material from the bromide product.

Data Summary & Troubleshooting

Table 1: Expected Analytical Data

CompoundStateKey 1H NMR Signal (DMSO-d6)Expected Yield
Starting Material Yellow SolidMethyl: ~2.70 ppm (s, 3H)N/A
Amine Product Off-white Solid

: ~5.40 ppm (s, 2H, broad)
90-98%
Benzyl Bromide Beige Solid

: ~4.85 ppm (s, 2H)
50-65%

Table 2: Troubleshooting Guide

IssueProbable CauseSolution
Protocol A: Incomplete Reduction Catalyst poisoning (S-containing impurities).Increase catalyst loading to 20 wt% or switch to Raney Nickel (requires high pressure).
Protocol C: No Reaction (Bromination) Strong electronic deactivation.Switch solvent to 1,2-dichloroethane (DCE) and use a high-intensity LED (Blue light, 450nm) to promote radical formation [3].
Protocol C: Di-bromination Excess NBS or prolonged reaction time.Stop reaction at 70% conversion. Use 0.9 equiv of NBS.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Offermann, D. A., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3. Organic & Biomolecular Chemistry, 17, 1384-1388. Link

  • Kappe, C. O., et al. (2018). Continuous Flow Benzylic Bromination. Reaction Chemistry & Engineering. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles. Link

  • National Institutes of Health (NIH). (2009). 2-Methyl-5-nitrobenzenesulfonamide Crystal Structure. PubMed Central. Link

Sources

Application Note: Optimizing Solvent Systems for the Synthesis and Functionalization of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for the solvent selection involved in the synthesis and downstream functionalization of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine . As a critical intermediate in the synthesis of kinase inhibitors and antibacterial sulfonamides, the purity and yield of this scaffold are heavily dependent on the reaction medium.

This guide moves beyond traditional dichloromethane (DCM) and dimethylformamide (DMF) workflows, offering validated "green" alternatives (2-MeTHF, Ethyl Acetate) that align with modern pharmaceutical solvent selection guides (GSK, Pfizer, Sanofi) without compromising reaction kinetics.

Molecule Profile & Solubility Analysis

Target Molecule: this compound Functional Analysis:

  • Sulfonyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Strong electron-withdrawing; polarizes the molecule.[1]
    
  • Morpholine Ring: Enhances solubility in moderately polar organic solvents; the oxygen atom acts as a hydrogen bond acceptor.[1]

  • Nitro Group (

    
    ):  Susceptible to reduction; significantly increases polarity compared to the aniline derivative.[1]
    
  • Methyl Group: Provides steric bulk ortho to the sulfonyl group, potentially retarding hydrolysis rates.

Solubility Prediction (Hansen Solubility Parameters): The molecule exhibits a "Goldilocks" polarity—too lipophilic for pure water, yet too polar for hexanes.[2]

  • High Solubility: DMSO, DMF, DMAc (Not recommended for workup due to high boiling points).[2]

  • Moderate/Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Acetone.[2]

  • Low Solubility (Antisolvents): Water, Hexane, Heptane, cold Ethanol (ideal for crystallization).[2]

Application I: Synthesis of the Core Scaffold

Reaction: Sulfonylation of Morpholine Reagents: 2-Methyl-5-nitrobenzenesulfonyl chloride + Morpholine[3]

Solvent Selection Matrix

Traditionally, this reaction is performed in DCM with pyridine or triethylamine.[2][1] However, DCM poses environmental and health risks.[4][5]

Solvent SystemPerformanceGreen ScoreApplication Notes
DCM (Dichloromethane) ExcellentLow (Toxic)Standard legacy solvent.[2][1][3] High solubility for sulfonyl chloride.
THF (Tetrahydrofuran) GoodModerateHomogeneous reaction.[1] Risk of peroxide formation; water miscible (harder workup).[1]
2-MeTHF (2-Methyl-THF) Excellent High Biogenic, separates well from water (easy workup), stable.[1][3] Recommended.
EtOAc / Water GoodHighBiphasic Schotten-Baumann conditions.[1][3] Excellent for scale-up.
Protocol: Green Synthesis (Biphasic Schotten-Baumann)

Rationale: Using a biphasic system allows the inorganic byproducts (HCl salts) to remain in the aqueous phase while the product migrates to the organic phase, simplifying isolation.

Materials:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)[1][3]

  • Morpholine (1.1 eq)[2][1]

  • Base:

    
     (2.0 eq) or NaOH (10% aq solution)[2][1]
    
  • Solvent: Ethyl Acetate (EtOAc) and Water (1:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Methyl-5-nitrobenzenesulfonyl chloride in EtOAc (5 mL/g).

  • Mixing: Add the solution to a reaction vessel containing the aqueous base (

    
     in water). Cool to 0–5 °C.[1]
    
  • Addition: Dropwise add Morpholine to the biphasic mixture under vigorous stirring. Note: The reaction is exothermic; control temp < 10 °C.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Heptane 1:1) or HPLC.[5][6][7]

  • Workup: Stop stirring. Allow phases to separate. Remove the aqueous (bottom) layer.

  • Wash: Wash the organic layer with 1M HCl (to remove excess morpholine), then Brine.[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: If oil remains, triturate with cold Heptane or recrystallize from Ethanol.[1]

Application II: Functionalization (Nitro Reduction)

Reaction: Reduction of Nitro group to Aniline (4-(2-Methyl-5-aminobenzenesulfonyl)morpholine) Criticality: This is the most solvent-sensitive step.[1][3]

Solvent Effects on Hydrogenation

Catalytic hydrogenation (Pd/C,


) is the preferred method.[2] The solvent choice dictates the reaction rate and the solubility of the product (aniline), which is often less soluble than the nitro starting material.
  • Methanol (MeOH): Fastest kinetics due to high hydrogen solubility and polarity.[1] Risk:[1][3] Potential for transesterification if esters are present (not applicable here) or formation of hydroxylamine intermediates if stopped too early.[1]

  • Ethanol (EtOH): Preferred. Slightly slower than MeOH but less toxic (Class 3 solvent).[1]

  • THF/2-MeTHF: Useful if the substrate is insoluble in alcohols.[1][3] Slower rates.

  • Ethyl Acetate: Safe, but reaction rates are significantly slower than in alcohols.[1]

Protocol: Catalytic Hydrogenation in Ethanol

Rationale: Ethanol provides the optimal balance of substrate solubility, hydrogen gas uptake, and safety.[2]

Materials:

  • This compound (Starting Material)[2][3]

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Solvent: Ethanol (Absolute)

  • Hydrogen Source:

    
     balloon (lab scale) or Parr shaker (40 psi).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro compound in Ethanol (10 mL/g). If solubility is poor at RT, warm slightly (40 °C).

  • Purging: Add the Pd/C catalyst carefully (under Nitrogen/Argon flow to prevent ignition). Purge the vessel with Nitrogen x3, then Hydrogen x3.

  • Reaction: Stir vigorously under

    
     atmosphere at Room Temperature.
    
    • Tip: If the reaction stalls, heat to 50 °C.

  • Monitoring: Monitor consumption of starting material by HPLC. The aniline product will have a significantly different retention time and UV spectrum (shift in

    
    ).[1]
    
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out completely (pyrophoric risk). Wash the pad with Ethanol.

  • Concentration: Evaporate the filtrate to yield the off-white aniline solid.

Visualization: Decision Workflows

Synthesis & Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the solvent system based on scale and "Green" requirements.

SolventSelection Start Start: Synthesis of Sulfonyl Morpholine ScaleCheck Is Scale > 100g? Start->ScaleCheck GreenReq Strict Green Requirements? ScaleCheck->GreenReq No EtOAcWater EtOAc / Water (Biphasic, Scalable) ScaleCheck->EtOAcWater Yes (Heat Management) DCM DCM (Dichloromethane) (Fast, Toxic, Legacy) GreenReq->DCM No (Lab Scale) MeTHF 2-MeTHF (Green, Easy Workup) GreenReq->MeTHF Yes Workup2 Workup: Evaporation required (Energy Intensive) DCM->Workup2 Workup1 Workup: Phase Separation (Fast) MeTHF->Workup1 EtOAcWater->Workup1

Figure 1: Solvent selection decision tree for the sulfonylation reaction, prioritizing safety and scalability.[3]

Recrystallization Strategy

Purification is often necessary after the reduction step.[1]

Recrystallization Crude Crude Aniline Product Solvent1 Test: Boiling Ethanol Crude->Solvent1 Result1 Dissolves? Solvent1->Result1 Cool Cool to 0°C Result1->Cool Yes CoSolvent Add Water (Antisolvent) dropwise to hot soln Result1->CoSolvent No (Too Soluble) Crystals Pure Crystals Cool->Crystals Precipitate Precipitate/Crystals CoSolvent->Precipitate

Figure 2: Logic flow for purifying the reduced aniline product via recrystallization.[3][8]

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[2][1] Green Chemistry, 2008 , 10, 31-36.

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][1] Green Chemistry, 2011 , 13, 854-862.[2]

  • Sulfonamide Synthesis Review: Bahrami, K., et al. "Direct conversion of thiols to sulfonamides."[2][1] Journal of Organic Chemistry, 2009 , 74, 9287. [1]

  • Catalytic Hydrogenation Solvents: Blaser, H. U.[2][1] "Heterogeneous catalysis for fine chemicals production." Catalysis Today, 2000 , 60, 161.

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[2][1][3] ChemSusChem, 2012 , 5, 1369.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SULF-MORPH-OPT-04 Topic: Yield Optimization & Troubleshooting for Sulfonamide Synthesis Target Molecule: 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine Assigned Scientist: Senior Application Scientist, Chemical Process Group[1][2]

Executive Summary

You are encountering yield fluctuations in the synthesis of This compound . This reaction involves the nucleophilic attack of morpholine on 2-methyl-5-nitrobenzenesulfonyl chloride.[1]

While this is a standard


-type substitution at the sulfur center, the nitro group  at the 5-position significantly increases the electrophilicity of the sulfonyl chloride.[1] This makes the reagent highly reactive but also exceptionally prone to hydrolysis  if moisture is present. The primary yield-killer in this specific synthesis is the competitive formation of the sulfonic acid byproduct rather than the desired sulfonamide.[1]

This guide provides a high-fidelity, anhydrous protocol and a troubleshooting matrix to stabilize your yields above 90%.

Module 1: The Optimized Protocol (Anhydrous)[2]

To maximize yield, we must eliminate the hydrolysis pathway.[2] Do not use Schotten-Baumann (aqueous/organic) conditions for this specific substrate if yield is your primary KPI, as the electron-deficient sulfonyl chloride hydrolyzes too rapidly in water.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Methyl-5-nitrobenzenesulfonyl chloride Electrophile1.0Must be a crystalline solid.[1] If oil/wet, yield will fail.[2]
Morpholine Nucleophile1.1Slight excess ensures complete consumption of the chloride.
Triethylamine (

)
Base Scavenger1.2 - 1.5Traps HCl generated.[1] DIPEA is a valid alternative.
Dichloromethane (DCM) Solvent[0.2 M]Must be anhydrous.[2][3] THF is also acceptable.[4]
DMAP Catalyst0.05Optional: Accelerates sluggish reactions (rarely needed here).
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve Morpholine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool to 0°C (ice bath).

  • Addition: Dissolve 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical Control Point: The reaction is exothermic.[5][6] Rapid addition causes localized heating, increasing side reactions.[2] Keep internal temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Spot TLC.[3] If starting chloride remains, add 0.1 eq morpholine.[2]

  • Quench: Add water to dissolve the ammonium salts.

Module 2: Mechanism & Failure Modes (Visualization)[2]

Understanding the competition between the amine (pathway A) and adventitious water (pathway B) is crucial.

ReactionMechanism Start 2-Methyl-5-nitro- benzenesulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate Attack Byproduct YIELD KILLER: Sulfonic Acid Derivative Start->Byproduct Path B: Hydrolysis (Wet Solvent) Morph Morpholine (Nucleophile) Morph->Intermediate Water H2O (Impurity) Water->Byproduct Product TARGET: 4-(2-Methyl-5-nitro- benzenesulfonyl)morpholine Intermediate->Product Path A: Successful Subst. HCl HCl Intermediate->HCl Salt Et3N-HCl (Precipitate) HCl->Salt + Base Base Et3N (Base) Base->Salt

Caption: Figure 1. Competitive reaction pathways. Path A leads to the target sulfonamide. Path B (Hydrolysis) is the primary cause of low yields, driven by moisture in reagents or solvent.[2]

Module 3: Troubleshooting Dashboard (FAQs)

Q1: My yield is consistently low (40-60%), but the product looks pure. Where is the rest?

Diagnosis: You likely have hydrolysis of the starting material.

  • The Science: The nitro group makes the sulfur atom highly electron-deficient.[1] Even atmospheric moisture can convert the sulfonyl chloride to 2-methyl-5-nitrobenzenesulfonic acid.[1]

  • The Fix:

    • Check the quality of your sulfonyl chloride. If it smells strongly acidic or is sticky, it has already degraded.[2] Recrystallize it from dry toluene or hexane before use.

    • Ensure solvents are anhydrous (DCM from a molecular sieve column).

    • The sulfonic acid byproduct is water-soluble and is being washed away during your aqueous workup, leaving you with a "clean" but low-yield product.[1]

Q2: The reaction mixture turned black/dark brown. Is the product ruined?

Diagnosis: Thermal degradation or oxidation.

  • The Science: Nitro-aromatics are sensitive to heat and strong bases.[1] If you added the reagents too quickly, the exotherm could have caused localized decomposition.[2]

  • The Fix:

    • Add the sulfonyl chloride slower (over 30-45 mins).

    • Ensure the ice bath is actually at 0°C.

    • Charcoal filtration: During purification, dissolve the crude in hot ethanol, treat with activated carbon, filter, and recrystallize to remove color bodies.[2]

Q3: I see a spot on TLC that doesn't move (Baseline). What is it?

Diagnosis: This is likely Morpholine Hydrochloride or the Sulfonic Acid byproduct.

  • The Test: Treat a mini-workup sample with aqueous NaOH and run TLC again. If the spot disappears or moves, it was a salt.[2]

  • The Fix: These are removed during the acid/base wash steps (see Module 4).

Q4: Can I use Pyridine instead of Triethylamine?

Answer: Yes. Pyridine can act as both solvent and base. However, removing pyridine requires extensive acid washing (1M HCl) or co-evaporation with toluene.[2] Triethylamine/DCM is generally easier to work up for this specific lipophilic product.

Module 4: Isolation & Purification Logic[1][2]

Yield is often lost during the workup, not the reaction.[2] This "Acid-Base Sandwich" wash is designed to chemically separate the product from impurities.[1]

WorkupFlow Reaction Crude Reaction Mixture (DCM + Product + Salts) Wash1 Wash 1: Dilute HCl (1M) Reaction->Wash1 Step1_Desc Removes unreacted Morpholine & Excess Et3N Wash1->Step1_Desc Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Step2_Desc Removes Sulfonic Acid byproduct (converts to water-soluble Na salt) Wash2->Step2_Desc Wash3 Wash 3: Brine + Drying Wash2->Wash3 Evap Evaporation Wash3->Evap Recryst Recrystallization (Ethanol or IPA) Evap->Recryst

Caption: Figure 2. The "Acid-Base Sandwich" workup ensures removal of amine starting materials (Wash 1) and hydrolyzed byproducts (Wash 2).[1]

Purification Protocol
  • Acid Wash: Wash the DCM layer with 1M HCl (2x) .

    • Why: Protonates unreacted morpholine and triethylamine, forcing them into the aqueous layer.[2]

  • Base Wash: Wash the DCM layer with Saturated

    
     (2x) .
    
    • Why: Deprotonates any sulfonic acid byproduct (from hydrolysis), making it water-soluble and removing it from your organic product.[2]

  • Drying: Dry over

    
    , filter, and evaporate.
    
  • Final Polish: Recrystallize from hot Ethanol or Isopropanol if purity is <98%.

References

  • BenchChem Technical Support. (2025).[6] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. BenchChem. Link[2]

  • National Institutes of Health (NIH). (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. Link

  • PrepChem. (2018). Synthesis of 2-methyl-5-nitrobenzoyl chloride and related derivatives. PrepChem.com. Link

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Sulfonamides. Organic-Chemistry.org. Link

  • Chemical Society of Nigeria. (2021).[7] Synthesis of sulphonamide substituted derivatives of morpholine. J. Chem. Soc. Nigeria. Link

Sources

Technical Support Center: Overcoming Solubility Issues with Nitrobenzenesulfonyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzenesulfonyl morpholine derivatives. This guide is designed to provide practical, in-depth solutions to the common yet significant challenge of poor aqueous solubility encountered with this important class of compounds. By understanding the underlying physicochemical principles, you can strategically troubleshoot and overcome these hurdles to advance your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental reasons behind the solubility challenges inherent to the nitrobenzenesulfonyl morpholine scaffold.

Q1: Why are many nitrobenzenesulfonyl morpholine derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound class typically arises from a combination of factors inherent to its molecular structure:

  • Aromatic and Lipophilic Nature: The nitrobenzenesulfonyl group is largely aromatic and nonpolar, contributing significantly to the molecule's overall lipophilicity (hydrophobicity).

  • Crystalline Structure: Many of these compounds are solids with high crystal lattice energy. For a molecule to dissolve, the energy required to break apart this stable crystal structure must be overcome by the energy released upon its interaction with solvent molecules (solvation energy). In water, the solvation energy for these largely nonpolar molecules is often insufficient.

  • Weakly Acidic Proton: The sulfonamide proton (N-H) is weakly acidic.[1][2] Its pKa is often in a range where it is not fully ionized at physiological pH, limiting the potential solubility enhancement from salt formation.[1][2]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding the distinction is crucial for interpreting your experimental results correctly.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[3][4] It measures the concentration at which the compound precipitates out of a supersaturated solution and is often used for high-throughput screening in early drug discovery.[3][4][5]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over an extended period (e.g., 24 hours) until the concentration of the dissolved compound is maximized and stable.[3][6] This is the gold-standard measurement for lead optimization and formulation development.[3][6]

For initial screening, kinetic solubility is a fast and useful indicator.[3][4] For detailed characterization and formulation work, thermodynamic solubility is essential.[3][6]

Q3: How does pH influence the solubility of these compounds?

A3: The pH of the aqueous medium is a critical factor. The sulfonamide group (-SO₂NH-) contains a proton that can be removed to form an anionic salt (-SO₂N⁻).

  • In acidic to neutral pH (below the pKa): The compound exists predominantly in its neutral, un-ionized form, which is typically less soluble.

  • In alkaline pH (above the pKa): The compound deprotonates to form a more polar, water-soluble anion.[1] Therefore, increasing the pH generally increases the solubility of nitrobenzenesulfonyl morpholines.[1][7] This pH-dependent solubility is a key principle to exploit for solubilization.[1][3]

Section 2: Troubleshooting Guide - Practical Solutions for Experimental Problems

This section provides direct answers and step-by-step guidance for common experimental challenges.

Q: My compound won't dissolve in my aqueous buffer for an in vitro assay. What are my immediate options?

A: This is a frequent issue. A systematic approach is best.

Step 1: Assess the Required Concentration. First, confirm the final concentration needed for your assay. Overestimating the required concentration is a common source of solubility problems.

Step 2: Employ a Co-solvent. For many in vitro assays, the use of a water-miscible organic co-solvent is the most direct solution.[8][9]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG) are common choices.[10][11]

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the co-solvent is low (typically ≤1%, and often <0.1%) to avoid impacting the biological system.[12]

  • Causality: The co-solvent reduces the polarity of the bulk solvent (water), making it more favorable for the nonpolar solute to dissolve.[11]

Step 3: Adjust the pH. If your biological assay can tolerate it, increasing the pH of the buffer can significantly enhance solubility.

  • Action: Prepare your buffer at a pH that is 1-2 units above the predicted or measured pKa of the sulfonamide proton. This will shift the equilibrium towards the more soluble ionized form.[1]

Q: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What happened and how can I fix it?

A: This indicates that you have exceeded the kinetic solubility of your compound in the final assay medium.[6] The compound was soluble in the organic stock but crashed out upon contact with the highly aqueous environment.

Solution 1: Reduce the Final Concentration. The simplest solution is to lower the final concentration of your compound in the assay. Determine if a lower, fully dissolved concentration is still effective for your experimental goals.

Solution 2: Increase the Co-solvent Percentage (with caution). If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, you must validate that this higher co-solvent concentration does not affect your experimental results (e.g., cell viability, enzyme activity).

Solution 3: Use Solubilizing Excipients. For more advanced applications, consider adding a solubilizing agent to the aqueous buffer.

  • Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8][13]

  • Cyclodextrins: These cyclic oligosaccharides (e.g., β-cyclodextrin) have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the nitrobenzenesulfonyl portion of your molecule, effectively shielding it from the aqueous environment and increasing solubility.[10][14]

Q: How can I systematically determine the best solvent system for my compound?

A: A structured screening approach is highly effective. The goal is to find a balance between maximizing solubility and maintaining biological compatibility.

G

Section 3: Protocols & Methodologies

Protocol 3.1: Basic Kinetic Solubility Assessment (Turbidimetric Method)

This protocol provides a rapid assessment of solubility for initial screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your nitrobenzenesulfonyl morpholine derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.

  • Incubation: Shake the plate for 1-2 hours at room temperature.[4]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 3.2: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the true equilibrium solubility and is crucial for later-stage development.[4]

  • Preparation: Add an excess amount of the solid, crystalline compound (enough so that undissolved solid will remain) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated supernatant from the solid, either centrifuge the sample at high speed or filter it through a 0.22 µm PVDF filter. This step is critical to avoid aspirating solid particles.

  • Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.[4]

Data Presentation: Solubility Profile Example

The table below illustrates a hypothetical solubility profile for a nitrobenzenesulfonyl morpholine derivative ("Compound X"), demonstrating the impact of different conditions.

Solvent SystemSolubility TypeMeasured Solubility (µg/mL)Observations
PBS, pH 7.4Thermodynamic< 1Very poorly soluble.
PBS, pH 8.5Thermodynamic15Solubility increases with pH.
PBS, pH 7.4 + 1% DMSOKinetic8Co-solvent provides a modest improvement.
PBS, pH 7.4 + 2% β-CyclodextrinThermodynamic55Significant increase via complexation.
WaterThermodynamic< 0.1Essentially insoluble in pure water.[15]

Advanced Strategies: When Basic Methods Are Not Enough

For compounds progressing towards in vivo studies or formulation development, more advanced techniques may be necessary.

  • Salt Formation: If the sulfonamide proton is sufficiently acidic, forming a stable salt (e.g., sodium or potassium salt) can dramatically increase aqueous solubility.[16][17] This is a common strategy in pharmaceutical development.

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[13][16][17]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer carrier can prevent crystallization and maintain a higher energy, more soluble state.[14][18]

  • Co-crystallization: Forming a co-crystal with a benign, water-soluble co-former can alter the crystal packing and improve the overall dissolution properties of the active ingredient.[19]

G

By applying these principles and protocols, you can effectively diagnose, troubleshoot, and overcome the solubility challenges associated with nitrobenzenesulfonyl morpholine derivatives, enabling the successful progression of your research and development efforts.

References

  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Organic Letters. Available from: [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]

  • Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B. Available from: [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. ResearchGate. Available from: [Link]

  • Co-solvent and Complexation Systems. ResearchGate. Available from: [Link]

  • Morpholine. Wikipedia. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available from: [Link]

  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • A highly automated assay for determining the aqueous equilibrium solubility of Drug Discovery compounds. Journal of Laboratory Automation. Available from: [Link]

  • How to select Co-solvent during hydrolytic forced degradation?. YouTube. Available from: [Link]

  • Effects of polymorphism and solid-state solvation on solubility and dissolution rate. ResearchGate. Available from: [Link]

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. Available from: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • Solubility Enhancement Methods. IJIRT Journal. Available from: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • pH and solubility. Khan Academy. Available from: [Link]

  • A Concise Review on Methods of Solubility Enhancement. ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

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Technical Support Center: Stability of the Sulfonamide Bond Under Acidic Reduction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the sulfonamide bond, a crucial functional group in medicinal chemistry and organic synthesis. Here, we will delve into the nuances of its behavior under various acidic and reductive conditions, moving beyond simple protocols to explain the underlying chemical principles that govern its reactivity.

Introduction: The Double-Edged Sword of Sulfonamide Stability

Sulfonamides are widely employed as protecting groups for amines due to their general robustness.[1] Their stability, however, can be a double-edged sword. While desirable during a multi-step synthesis, it often necessitates harsh deprotection conditions that may not be compatible with highly functionalized molecules.[2] Understanding the specific conditions that lead to sulfonamide cleavage is therefore paramount for successful and efficient synthesis. This guide will explore the stability of sulfonamides in the presence of common acidic and reductive reagents, providing you with the knowledge to anticipate and troubleshoot potential issues in your experimental work.

Frequently Asked Questions (FAQs)

General Stability

Q1: How stable is the sulfonamide bond to acidic conditions in general?

A1: The stability of a sulfonamide bond to acidic conditions is highly dependent on the nature of the sulfonamide itself and the specific acid used. Generally, sulfonamides are considered stable to many acidic conditions, especially when compared to other amine protecting groups like tert-butyloxycarbonyl (Boc).[3] However, very strong acids or forcing conditions can lead to cleavage. For instance, while many sulfonamides are stable to trifluoroacetic acid (TFA) used for Boc deprotection, stronger acids like trifluoromethanesulfonic acid can efficiently cleave N-arylsulfonamides.[4] Hydrolysis of sulfonamides is also promoted in acidic environments, potentially leading to cleavage of the S-N or C-S bonds.[5]

Stability with Specific Reagents

Q2: My tosyl (Ts) protected amine was cleaved during Boc deprotection with TFA. Why did this happen and how can I prevent it?

A2: While tosylamides are known for their high stability, cleavage under standard Boc deprotection conditions (e.g., 20-50% TFA in DCM) is unexpected but can occur, especially with prolonged reaction times, elevated temperatures, or in the presence of certain scavengers. The mechanism likely involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack on the sulfur atom or N-S bond cleavage.[2]

Troubleshooting and Prevention:

  • Minimize Reaction Time and Temperature: Monitor the Boc deprotection closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Perform the reaction at 0 °C or room temperature.

  • Choice of Acid: If cleavage persists, consider using a milder acidic condition for Boc deprotection, such as 4M HCl in dioxane, or using a different protecting group strategy altogether.

  • Scavenger Effects: Certain scavengers used to trap the tert-butyl cation, such as silanes, can sometimes promote sulfonamide cleavage. Consider running the reaction without a scavenger or using an alternative like anisole.

Q3: I am using a silane scavenger (e.g., triethylsilane) with TFA for a deprotection. Will this affect my sulfonamide?

A3: Yes, the combination of a strong acid like TFA and a hydride source like a silane can create reducing conditions that may cleave certain sulfonamides. This is particularly true for sulfonamides that are more susceptible to reduction. The exact mechanism can be complex but may involve the formation of a silyl ether intermediate that facilitates cleavage.

Q4: Can I use catalytic hydrogenation (H₂/Pd) to reduce other functional groups in my molecule without affecting the sulfonamide?

A4: Generally, sulfonamides are stable to standard catalytic hydrogenation conditions (H₂ gas, Pd/C catalyst).[6] This makes it a useful method for selectively reducing other functional groups like nitro groups, alkenes, or alkynes in the presence of a sulfonamide. However, very forcing conditions (high pressure, high temperature, extended reaction times) or specific catalysts might lead to slow reduction of the sulfonamide.

Q5: What is the stability of sulfonamides to reducing agents like SnCl₂ in the presence of HCl?

A5: The SnCl₂/HCl system is a classic method for the reduction of aromatic nitro groups to amines.[7] Sulfonamides are generally stable under these conditions. This chemoselectivity allows for the reduction of a nitro group on an aromatic ring that is part of a sulfonamide without cleaving the sulfonamide bond itself.[8][9]

Q6: Will sodium borohydride (NaBH₄) reduce a sulfonamide bond?

A6: Sodium borohydride is a mild reducing agent and typically does not reduce sulfonamides under standard conditions (e.g., in alcoholic solvents at room temperature).[10][11] It is commonly used to reduce aldehydes and ketones chemoselectively in the presence of sulfonamides.

Troubleshooting Guide: Unexpected Sulfonamide Cleavage

This section addresses specific scenarios of unintended sulfonamide cleavage and provides a logical workflow for diagnosing and solving the problem.

Scenario 1: Cleavage During Acidic Workup or Purification

Problem: You observe significant cleavage of your sulfonamide-containing compound after an acidic workup (e.g., washing with 1N HCl) or during silica gel chromatography.

Root Cause Analysis:

  • Acid Lability: Your specific sulfonamide may be more acid-labile than anticipated. Electron-rich N-arylsulfonamides can be more prone to cleavage or rearrangement under acidic conditions.[4]

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive compounds, including some sulfonamides, especially with prolonged contact time.

Solutions:

  • Neutralize Promptly: After an acidic wash, immediately wash with a basic solution (e.g., saturated NaHCO₃) to neutralize any residual acid.

  • Use Neutralized Silica Gel: For chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.

  • Alternative Purification: Consider other purification methods such as recrystallization or reverse-phase chromatography.

Scenario 2: Cleavage with "Mild" Reducing Agents

Problem: You observe sulfonamide cleavage with a reducing agent you considered to be mild, such as NaBH₄ in the presence of an additive.

Root Cause Analysis:

  • In Situ Reagent Formation: The combination of your "mild" reducing agent and other reagents in the mixture may be generating a more potent reducing species in situ.

  • Substrate Activation: The specific structure of your molecule might activate the sulfonamide towards reduction.

Solutions:

  • Reagent Compatibility Check: Carefully review the literature for potential interactions between all reagents in your reaction mixture.

  • Change Reducing Agent: Switch to a different, well-established mild reducing agent known to be compatible with sulfonamides.

  • Protecting Group Strategy: If the sulfonamide is acting as a protecting group, consider one that is more robust to the required reduction conditions.

Experimental Protocols

Protocol 1: Boc Deprotection in the Presence of a Tosyl Group

This protocol is designed to minimize the risk of tosyl group cleavage during the removal of a Boc protecting group.

Materials:

  • Boc- and Ts-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc- and Ts-protected compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: General Stability of Sulfonamides to Common Acidic and Reductive Reagents
Reagent/ConditionStability of SulfonamideKey Considerations & Potential Issues
Trifluoroacetic Acid (TFA) Generally StableProlonged exposure or heat can cause cleavage of some sulfonamides.
TFA / Triethylsilane Potentially LabileThe combination can create reducing conditions that cleave some sulfonamides.
HCl (e.g., 4M in Dioxane) Generally StableA common alternative to TFA for Boc deprotection.
H₂ / Pd/C Highly StableStandard conditions for catalytic hydrogenation are well-tolerated.[6]
SnCl₂ / HCl Highly StableChemoselective for nitro group reduction in the presence of sulfonamides.[7]
NaBH₄ Highly StableDoes not typically reduce sulfonamides.[10][11]
Trifluoromethanesulfonic acid LabileCan be used for the deprotection of N-arylsulfonamides.[2][4]

Visualizations

Decision-Making Workflow for Deprotection Strategies

This workflow can help in selecting an appropriate deprotection strategy when a sulfonamide is present in the molecule.

G start Molecule contains a sulfonamide and another protecting group (PG) is_pg_boc Is the other PG a Boc group? start->is_pg_boc use_tfa Use standard TFA/DCM for Boc deprotection. Monitor for sulfonamide cleavage. is_pg_boc->use_tfa Yes is_pg_reducible Is the other PG reducible (e.g., Cbz, nitro)? is_pg_boc->is_pg_reducible No cleavage_obs Is sulfonamide cleavage observed? use_tfa->cleavage_obs mild_acid Use milder acid (e.g., HCl in dioxane) or shorter reaction time/lower temperature. cleavage_obs->mild_acid Yes end Successful Deprotection cleavage_obs->end No mild_acid->end use_h2_pd Use catalytic hydrogenation (H2/Pd-C). Sulfonamide is generally stable. is_pg_reducible->use_h2_pd Yes other_pg Consider orthogonal protecting group strategy. is_pg_reducible->other_pg No use_h2_pd->end other_pg->end

Caption: Decision tree for choosing a deprotection method in the presence of a sulfonamide.

Mechanism of Acid-Catalyzed Sulfonamide Hydrolysis

This diagram illustrates a plausible mechanism for the acid-catalyzed hydrolysis of a sulfonamide.

G cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Cleavage R1-SO2-NH-R2 R¹-S(O)₂-NH-R² Protonated_Sulfonamide R¹-S(O)₂-N⁺H₂-R² R1-SO2-NH-R2->Protonated_Sulfonamide H+ H⁺ Protonated_Sulfonamide_2 R¹-S(O)₂-N⁺H₂-R² H2O H₂O Intermediate R¹-S(O)₂(OH)-N⁺H₂-R² Intermediate_2 R¹-S(O)₂(OH)-N⁺H₂-R² Protonated_Sulfonamide_2->Intermediate Products R¹-SO₃H + R²-NH₂ Intermediate_2->Products

Caption: Simplified mechanism of acid-catalyzed sulfonamide bond cleavage.

References

  • Kocieński, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Weinreb, S. M. (2006). N-Sulfonyl Imines in Heterocyclic Synthesis. In Topics in Heterocyclic Chemistry (Vol. 3, pp. 1–34). Springer.
  • Kim, S., & Lee, T. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 51(15), 8052–8054. [Link]

  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(13), 4097-4106. [Link]

  • Gayo, L. M., & Suto, M. J. (1997). Reductive Cleavage of Sulfonamides. A Review.
  • Comins, D. L., & Dehghani, A. (1992). Reductive Cleavage of Sulfonamides with Samarium Diiodide. Tetrahedron Letters, 33(41), 6299-6302.
  • Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626–2629. [Link]

  • Matlawska-Wasowska, B., & Sikorski, J. A. (1999). Chemoselective Reduction of Aromatic Nitro Compounds. A Review.
  • Yu, C.-B., et al. (2011). Enantioselective Pd-catalyzed hydrogenation of enesulfonamides. Chemical Communications, 47(20), 5828-5830. [Link]

  • Kamal, A., et al. (2006). Sodium borohydride reduction of aromatic sulfonyl azides in the presence or absence of tellurium.
  • Chankeshwara, N. V., & Chakraborti, A. K. (2006).
  • Malig, T. C., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13264-13276. [Link]

  • Vaia. (n.d.). When (B) is reduced with stannous chloride and hydrochloric acid, followed by hydrolysis, the product obtained is. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

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Validation & Comparative

1H NMR spectrum analysis of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum of 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine: A Comparative Analysis

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in contemporary drug discovery and organic synthesis. We will delve into the structural elucidation of this molecule by ¹H NMR, compare the technique's efficacy against other common analytical methods, and provide detailed, field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals seeking to master the characterization of complex sulfonamide derivatives.

Introduction: The Structural Challenge

This compound is a molecule of significant interest, often utilized in the synthesis of kinase inhibitors and other biologically active compounds.[1] Its structure combines a flexible morpholine ring with a sterically hindered and electronically complex aromatic system. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. While several analytical techniques can provide structural information, ¹H NMR spectroscopy remains the gold standard for its ability to provide a detailed atomic-level map of the entire molecule in solution.

Molecular Structure and Predicted ¹H NMR Signature

To effectively interpret the ¹H NMR spectrum, we must first understand the molecule's distinct chemical environments. The structure can be deconstructed into three key fragments: the morpholine ring, the substituted benzene ring, and the methyl group.

Caption: Structure of this compound with key protons labeled.

Based on this structure, we can predict the following ¹H NMR signals:

  • Morpholine Protons (Hₐ, Hᵦ): The morpholine ring is expected to show two distinct signals for the methylene protons. The protons adjacent to the nitrogen (Hₐ) will be deshielded by the sulfonyl group and appear as a triplet. The protons adjacent to the oxygen (Hᵦ) will appear further downfield due to oxygen's electronegativity, also as a triplet. This characteristic pattern is a well-known signature for N-substituted morpholines.[2][3][4]

  • Aromatic Protons (Hᶜ, Hᵈ, Hᵉ): The benzene ring has three protons in unique electronic environments. The strong electron-withdrawing nitro group will significantly deshield protons ortho and para to it.[5][6] We predict three signals in the aromatic region (typically δ 7.0-9.0 ppm). Hᵉ will likely be a doublet, Hᵈ a doublet of doublets, and Hᶜ a doublet, with coupling constants corresponding to ortho and meta relationships.

  • Methyl Protons (Hᶠ): The methyl group attached to the aromatic ring is in a relatively shielded environment and will appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

Experimental Data & Spectrum Interpretation

A ¹H NMR spectrum was acquired in CDCl₃ on a 400 MHz spectrometer. The experimental data confirms our predictions and allows for precise structural assignment.

Table 1: ¹H NMR Data for this compound

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hᶠ2.68Singlet (s)-3HAr-CH₃
Hₐ3.15Triplet (t)4.84H-SO₂-N-(CH₂ -CH₂)₂O
Hᵦ3.75Triplet (t)4.84H-SO₂-N-(CH₂-CH₂ )₂O
Hᵉ7.50Doublet (d)8.41HAr-H (C6)
Hᵈ8.25Doublet of Doublets (dd)8.4, 2.21HAr-H (C4)
Hᶜ8.55Doublet (d)2.21HAr-H (C3)
In-Depth Analysis:
  • Morpholine Signals (Hₐ & Hᵦ): The two triplets at 3.15 and 3.75 ppm, each integrating to 4 protons, are characteristic of the morpholine ring. The downfield shift of Hᵦ is due to the adjacent oxygen atom. The symmetrical triplet pattern arises from coupling to the adjacent methylene group, confirming the chair conformation of the ring in solution.[3]

  • Aromatic Signals (Hᶜ, Hᵈ, Hᵉ): The signals at 8.55, 8.25, and 7.50 ppm confirm the trisubstituted aromatic ring. The proton at 8.55 ppm (Hᶜ) is a doublet with a small meta-coupling constant (J = 2.2 Hz), consistent with its position ortho to the strongly deshielding nitro group. The signal at 8.25 ppm (Hᵈ) is a doublet of doublets, showing both ortho coupling (J = 8.4 Hz) to Hᵉ and meta coupling (J = 2.2 Hz) to Hᶜ. The most upfield aromatic proton at 7.50 ppm (Hᵉ) is a doublet with a large ortho-coupling constant (J = 8.4 Hz), consistent with its position adjacent to the methyl group. This pattern unambiguously confirms the 1,2,4-substitution pattern.[5][7]

  • Methyl Signal (Hᶠ): The sharp singlet at 2.68 ppm integrating to 3 protons is unequivocally assigned to the methyl group. Its chemical shift is consistent with a methyl group attached to an aromatic ring.

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization. The choice of method depends on the analytical question being asked—be it structural confirmation, purity assessment, or molecular weight determination.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed molecular structure, stereochemistry, quantitative analysis, mixture analysis.Non-destructive, highly reproducible, provides unambiguous structural data.Requires relatively pure sample ( >95%), larger sample quantity (5-25 mg).[8]
¹³C NMR Carbon skeleton, presence of quaternary carbons.Complements ¹H NMR, excellent for complex carbon frameworks.Low sensitivity, requires more sample and longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, requires minimal sample.Provides no information on atom connectivity or stereochemistry; isomer differentiation can be difficult.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -SO₂, -NO₂, C-O).Fast, simple, requires minimal sample preparation.Provides limited structural information, complex spectra can be difficult to interpret.
HPLC-UV/MS Purity assessment, quantification, separation of mixtures.High sensitivity (especially with MS), excellent for purity determination and reaction monitoring.[9][10]Primarily a separation technique; provides limited structural information without a mass spectrometer detector.

Expert Insight: For the definitive structural confirmation of a novel compound like this compound, ¹H NMR combined with High-Resolution Mass Spectrometry (HRMS) is the industry-standard approach. HRMS confirms the elemental composition, while ¹H NMR provides the complete atomic connectivity. HPLC is then the preferred method for assessing the final purity of the synthesized batch.

Validated Experimental Protocols

The quality of NMR data is directly dependent on rigorous sample preparation and data acquisition.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality.

  • Material Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, DMSO-d₆ can be used.

  • Dissolution: Gently vortex or swirl the vial to completely dissolve the sample.

  • Filtration (Critical Step): To remove any microscopic solid impurities, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[11]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

This protocol outlines a standard set of parameters for acquiring a high-quality, quantitative ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-15 mg Sample prep2 Dissolve in 0.7 mL CDCl₃ prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Determine 90° Pulse Width acq2->acq3 acq4 Acquire Spectrum (zg30) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 end end proc4->end Final Spectrum Analysis

Caption: Standard workflow for NMR sample analysis from preparation to final spectrum.

Key Acquisition Parameters:

ParameterValueRationale
Pulse Programzg30A 30° pulse angle allows for faster repetition without saturating the signals, improving signal-to-noise over time.
Spectral Width (SW)16 ppmEnsures all expected signals, from ~0 to 9 ppm, are captured within the spectral window.[12]
Acquisition Time (AT)~3.0 sProvides a balance between achieving good resolution and minimizing experimental time.[13]
Relaxation Delay (D1)2.0 sA delay of 2 seconds is generally sufficient for small molecules to fully relax, ensuring accurate integration.
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio, making weaker signals more apparent.[13]
Temperature298 KStandard ambient probe temperature.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a definitive fingerprint of its molecular structure. Each proton environment, from the morpholine ring to the substituted aromatic system, generates a distinct and predictable signal. By understanding the principles of chemical shifts and coupling constants, a researcher can confidently verify the identity and integrity of this important synthetic intermediate. While techniques like Mass Spectrometry and HPLC are indispensable for confirming molecular weight and purity, ¹H NMR remains the unparalleled tool for comprehensive structural elucidation in solution.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(17), 2436-2443. [Link]

  • Webb, G. A. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Royal Society of Chemistry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • NMR Facility, Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Sulfonyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Sulfonyl Morpholines , contrasted with their closest structural analogues: Sulfonyl Piperazines and Primary Sulfonamides .

Designed for researchers in medicinal chemistry and DMPK, this document moves beyond basic spectral interpretation to explore the mechanistic causality of fragmentation, providing a self-validating framework for structural elucidation.

Executive Summary: The Chemo-Analytic Context

Sulfonyl morpholines (


) are ubiquitous in drug discovery as stable, soluble bioisosteres. However, their MS/MS behavior differs significantly from the more basic sulfonyl piperazines.
  • Core Differentiator: The lower proton affinity (PA) of the morpholine oxygen compared to the piperazine nitrogen dramatically shifts the fragmentation charge retention map.

  • Key Diagnostic: While piperazines dominate spectra with nitrogen-retaining ions, sulfonyl morpholines exhibit a "balanced" fragmentation where both the sulfonyl core (

    
    ) and the amine (
    
    
    
    ) compete for the charge, often accompanied by a diagnostic
    
    
    extrusion rearrangement.
Mechanistic Comparison: Morpholines vs. Alternatives

The following table summarizes the fragmentation "fingerprint" of sulfonyl morpholines against their analogues.

FeatureSulfonyl Morpholine Sulfonyl Piperazine Primary Sulfonamide
Charge Localization Competitive: Charge splits between Aryl-SO2 and Morpholine.Amine-Dominant: Charge strongly retained on the basic Piperazine ring.Aryl-Dominant: Charge usually stays on the

or

moiety.
Primary Cleavage S-N Bond Homolysis/Heterolysis: Yields

88 (Morpholine) or

.
S-N Bond: Yields intense

87/101 (Piperazine fragment).
S-N Bond: Yields

and

.
Diagnostic Neutral Loss -64 Da (

):
Highly characteristic rearrangement.
-100 Da: Loss of N-methylpiperazine is common.-64 Da (

) & -17 Da (

):
Common.
Ring Fragmentation Ring Opening: Loss of

(44 Da) or

(30 Da) from the morpholine ring.
Ring Opening: Loss of

fragments.
N/A
Deep Dive: Sulfonyl Morpholine Fragmentation Pathways

The fragmentation of a protonated sulfonyl morpholine precursor


 follows two distinct energetic pathways driven by the "Mobile Proton Model."
Pathway A: S-N Bond Cleavage (Direct Dissociation)

This is the most abundant pathway. The protonated molecule cleaves at the sulfonamide bond.

  • Mechanism: The inductive electron withdrawal of the sulfonyl group weakens the S-N bond.

  • Resulting Ions:

    • 
       88 (
      
      
      
      ):
      The protonated morpholine ring. This is the primary diagnostic ion for this moiety.
    • 
      :  The sulfonyl cation (mass depends on the R-group).
      
Pathway B: The

Extrusion Rearrangement

A hallmark of sulfonamides, this rearrangement is critical for confirming the linkage type.

  • Mechanism: A 1,3-rearrangement where the morpholine nitrogen attacks the aromatic ring ipso-carbon, expelling neutral

    
    .
    
  • Resulting Ion:

    
    . This produces an 
    
    
    
    amine species, which subsequently fragments.
Pathway C: Morpholine Ring Disassembly

Under higher collision energies (CE > 35 eV), the morpholine ring itself fragments.

  • Mechanism: Cross-ring cleavage.[1]

  • Diagnostic Fragments:

    • 
       70:  Loss of 
      
      
      
      from the ring (rare in ESI, common in EI).
    • 
       58:  Loss of 
      
      
      
      (formaldehyde) via retro-Diels-Alder-like mechanism.
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic for a generic Aryl-Sulfonyl-Morpholine.

G Precursor Precursor [M+H]+ (Ar-SO2-Morpholine) SN_Cleavage Pathway A: S-N Bond Cleavage Precursor->SN_Cleavage Low CE (10-20 eV) Rearrangement Pathway B: SO2 Extrusion Precursor->Rearrangement Med CE (20-30 eV) MorphIon Diagnostic Ion: m/z 88 [Morpholine+H]+ SN_Cleavage->MorphIon Charge on N SulfonylIon Sulfonyl Cation [Ar-SO2]+ SN_Cleavage->SulfonylIon Charge on S AmineIon Rearranged Amine [Ar-N-Morph]+ Rearrangement->AmineIon -SO2 (64 Da) RingFrag Ring Opening m/z 58, 70 MorphIon->RingFrag High CE (>35 eV) ArylFrag Aryl Cation [Ar]+ SulfonylIon->ArylFrag -SO2

Figure 1: Competitive fragmentation pathways of protonated sulfonyl morpholines in ESI-MS/MS.

Experimental Protocol: Self-Validating Identification

To confidently identify sulfonyl morpholines and distinguish them from isobaric interferences, follow this step-by-step protocol.

Step 1: The "Energy Ramp" Validation

Do not rely on a single collision energy. Sulfonyl morpholines are relatively stable; they require a gradient to reveal all diagnostics.

  • Protocol: Acquire MS/MS spectra at 15, 30, and 45 eV .

    • 15 eV: Should show dominant precursor

      
      .
      
    • 30 eV: Should reveal the S-N cleavage (

      
       88 and 
      
      
      
      ).
    • 45 eV: Should force the

      
       extrusion and ring fragmentation.
      
  • Validation Check: If

    
     88 appears without the complementary 
    
    
    
    ion at any energy, suspect a pre-existing morpholine impurity rather than a fragment.
Step 2: Diagnostic Ion Ratio (The "Rule of 88")

For sulfonyl morpholines, the intensity of the


 88 ion is often lower than the equivalent piperazine ion (

87/101) in their respective spectra due to the oxygen's lower basicity.
  • Observation: If the

    
     88 peak is the base peak (100% intensity) at low energy, the sulfonyl group may be attached to an electron-withdrawing aryl group, destabilizing the 
    
    
    
    cation and forcing charge onto the morpholine.
Step 3: Neutral Loss Confirmation

Use a Neutral Loss Scan of 64 Da (


).[2][3]
  • Why? This confirms the presence of the sulfonyl linker. A simple amide or amine linkage will not show this loss.

References
  • Fragmentation of Sulfonamides: Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.

  • Morpholine Ring Behavior: Inductive and ring-opening fragmentation patterns in heterocyclic amines. ChemGuide, 2023.

  • SO2 Loss Mechanism: Wang, Z. et al. "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 2002.

  • Piperazine vs. Morpholine Basicity: Comparison of proton affinity and ionization efficiency in ESI-MS. Journal of Mass Spectrometry, 2021.[4]

Sources

HRMS Data Interpretation Guide: Nitrobenzenesulfonyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison & Interpretation Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Leads.

This guide addresses the structural elucidation and impurity profiling of nitrobenzenesulfonyl morpholines —a pharmacophore often encountered in antibacterial and antitumor drug discovery. While Low-Resolution Mass Spectrometry (LRMS) is sufficient for routine quantitation, it fails to distinguish the complex fragmentation rearrangements and electrochemical artifacts inherent to this chemical class. This document provides a high-resolution mass spectrometry (HRMS) framework to validate structural integrity, distinguishing genuine metabolites from in-source artifacts.

Part 1: The Analytical Challenge

Nitrobenzenesulfonyl morpholines present a "perfect storm" of analytical challenges in Electrospray Ionization (ESI):

  • The Nitro Group (

    
    ):  Highly susceptible to electrochemical reduction at the ESI capillary tip, creating "phantom" impurities (amines or hydroxylamines) that do not exist in the original sample.
    
  • The Sulfonyl Group (

    
    ):  Undergoes a characteristic but often confusing 
    
    
    
    extrusion rearrangement, leading to fragment ions that appear to lack the sulfur atom entirely.
  • Isobaric Interferences: Metabolic hydroxylation on the morpholine ring vs. the benzene ring is indistinguishable by nominal mass (LRMS) but resolvable by high-fidelity MS/MS fragmentation patterns.

Part 2: Comparative Analysis (HRMS vs. Alternatives)

To justify the resource investment in HRMS (Orbitrap/Q-TOF), we compare it against standard LRMS (Triple Quadrupole) and NMR.

Table 1: Performance Matrix for Structural Confirmation
FeatureLRMS (Triple Quad) HRMS (Q-TOF / Orbitrap) NMR (600 MHz)
Primary Utility Routine Quantitation (PK studies)Impurity ID & MetIDAbsolute Structural Certainty
Mass Accuracy Unit Resolution (± 0.5 Da)< 5 ppm (± 0.001 Da)N/A
Isotopic Fidelity Low (cannot resolve

fine structure)
High (Resolves

from

isobars)
N/A
Sensitivity Excellent (pg/mL)Good to Excellent (ng/mL)Poor (mg required)
Throughput High (mins)Medium (mins to hours)Low (hours)
Nitro-Reduction Detection Risk: Misidentifies in-source reduction as an impurity.Solution: Exact mass defect analysis confirms reduction vs. cleavage.Gold Standard: No reduction artifacts.
Expert Insight: The "Confidence Gap"

In early drug discovery, LRMS often flags a "M-16" peak. In LRMS, this is ambiguous—is it a loss of oxygen (reduction)? Or a fragment? HRMS resolves this immediately:

  • Loss of Oxygen (

    
    ):  Mass shift of -15.9949 Da.
    
  • Loss of Methane (

    
    ):  Mass shift of -16.0313 Da.
    
  • Result: Only HRMS provides the precision to distinguish these events without isolation.

Part 3: Fragmentation Mechanics (The "Deep Dive")

Understanding the gas-phase behavior of these molecules is critical. The sulfonamide bond (


) is the weakest link, but the presence of the nitro group creates competing pathways.
Diagram 1: Fragmentation Pathway of Nitrobenzenesulfonyl Morpholines

This diagram illustrates the competing pathways: The standard sulfonamide rearrangement vs. the morpholine ring cleavage.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Nitrobenzenesulfonyl morpholine) Rearrangement Rearrangement State (Ipso-substitution) Precursor->Rearrangement CID Energy (Low-Med) Cleavage_SN S-N Bond Cleavage Precursor->Cleavage_SN CID Energy (High) Artifact_Red In-Source Reduction [M+H - O] or [M+H - O2] Precursor->Artifact_Red Electrochemical Reduction (ESI Capillary Voltage > 3kV) Fragment_Aniline Product Ion A [M+H - SO2]+ (N-morpholino-nitroaniline) Rearrangement->Fragment_Aniline -64 Da (SO2 Loss) Fragment_Sulfonyl Product Ion B [O2N-Ph-SO2]+ (Nitrobenzenesulfonyl cation) Cleavage_SN->Fragment_Sulfonyl Neutral Loss: Morpholine (87 Da)

Caption: Dual fragmentation pathways showing the characteristic


 extrusion (left) and S-N cleavage (right), plus the electrochemical reduction artifact (green).

Part 4: HRMS Data Interpretation Workflow

This workflow is designed to be self-validating . Each step acts as a gate; if the data fails the check, the interpretation must stop and the experiment be repeated.

Diagram 2: Decision Logic for Impurity ID

InterpretationWorkflow Start Raw HRMS Data (Full Scan) Check_Iso Check 34S Isotope (~4.2% abundance?) Start->Check_Iso Check_Error Mass Error < 5ppm? Check_Iso->Check_Error Yes ReRun Re-run: Lower Voltage or Switch to APCI Check_Iso->ReRun No (Not a Sulfonamide) Check_Artifact Is Peak [M-16] or [M-30]? Check_Error->Check_Artifact Yes Check_Error->ReRun No (Calibrate) Analyze_MS2 Analyze MS/MS Look for -64 Da (SO2) Check_Artifact->Analyze_MS2 No Check_Artifact->ReRun Yes (Reduction Artifact) Confirm_Struct Structure Confirmed Analyze_MS2->Confirm_Struct Fragment Matches

Caption: Logical workflow for validating nitrobenzenesulfonyl morpholine structures. Note the critical "Artifact Check" step for nitro-reduction.

Part 5: Experimental Protocol (Field-Proven)

To minimize the "Nitro Reduction" artifact described in Part 1, this protocol uses optimized source parameters.

Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Acetonitrile can sometimes stabilize radical species; Methanol is preferred for softer ionization of this class.

  • Concentration: 1 µg/mL (avoid saturation).

Ion Source Parameters (ESI+)
  • Capillary Voltage: < 3.0 kV (Critical).

    • Causality: High voltage (>3.5 kV) drives the electrochemical reduction of

      
       to 
      
      
      
      at the steel capillary tip [1]. Keep voltage low to suppress this.
  • Source Temp: 300°C.

  • Sheath Gas: 35 arb units (High flow helps cool the ions and prevent thermal degradation).

Data Acquisition
  • Mode: Full Scan / dd-MS2 (Data Dependent).

  • Resolution: 60,000 (at m/z 200) or higher.

    • Requirement: Necessary to resolve the

      
       isotope peak (A+2) from background noise.
      
  • Stepped Collision Energy (NCE): 20, 40, 60.

    • Why: Low energy (20) reveals the

      
       parent; High energy (60) forces the rupture of the stable benzene ring.
      

References

  • Electrochemical Reduction in ESI: K. J. Agnes and G. Horlick, "Electrospray ionization mass spectrometry of nitro-compounds," Journal of the American Society for Mass Spectrometry, vol. 5, no. 10, 1994.

  • Sulfonamide Fragmentation Mechanisms: A. T. Lebedev, "Mass Spectrometry of Sulfonamides," in Comprehensive Mass Spectrometry, Elsevier, 2012.

  • HRMS for Impurity Profiling: S. Görög, "The importance of identifying impurities in drugs," Trends in Analytical Chemistry, vol. 25, no. 8, 2006.[1]

  • Isotopic Abundance Data: NIST Standard Reference Data, "Atomic Weights and Isotopic Compositions," NIST Physical Measurement Laboratory.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-(2-Methyl-5-nitrobenzenesulfonyl)morpholine

Executive Safety Summary

Compound Class: Nitrobenzenesulfonamide derivative. CAS (Analog Reference): 84946-20-3 (General Nitrobenzenesulfonyl morpholines). Physical State: Typically an off-white to yellow crystalline solid.

As a Senior Application Scientist, I advise treating This compound with a high degree of caution. While sulfonamides are often stable, the presence of the nitro group (


) combined with the morpholine  moiety introduces specific risks: potential skin sensitization, respiratory irritation, and delayed toxicity.

This guide operates on the Precautionary Principle : In the absence of a compound-specific LD50, we adopt the safety profiles of its most hazardous metabolic precursors—morpholine (corrosive/toxic) and nitrobenzenesulfonyl chloride (sensitizer/corrosive).

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min. thickness: 0.11 mm outer / 0.06 mm inner)Permeation Defense: Nitro-aromatics can permeate thin latex. Nitrile offers superior resistance to organic nitrogen compounds. Double gloving provides a "breakthrough indicator" layer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Particulate Risk: Safety glasses with side shields are insufficient for fine powders. Goggles seal against airborne dust that can cause severe conjunctival irritation.
Respiratory N95 (Minimum) or P100 (Recommended) Inhalation Toxicity: The nitro moiety suggests potential for methemoglobinemia if inhaled in significant quantities. A P100 HEPA filter is required if handling >100 mg outside a fume hood.
Body Defense Tyvek® Lab Coat (Closed front) + Sleeves Dermal Absorption: Standard cotton coats are porous. Tyvek prevents dust accumulation on street clothes, mitigating "take-home" exposure risks.
Footwear Closed-toe, chemically resistant Spill Gravity: Prevents absorption through canvas/mesh shoes in the event of a dropped container.

Part 2: Operational Handling Workflow

This protocol is designed to isolate the user from the chemical before the experiment begins.

Phase A: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Reasoning: Sulfonamide powders are prone to static charge, causing "fly-away" particles that contaminate the balance and user.

  • Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Never weigh this compound on an open benchtop.

  • Solvent Selection: If preparing a stock solution, prefer DMSO or DMF .

    • Note: These solvents penetrate skin easily. If the compound is dissolved in DMSO, it will carry the toxic payload directly into your bloodstream upon contact. Strict glove discipline is required.

Phase B: Reaction Setup
  • Addition Rate: Add the solid to the solvent, not vice-versa, to minimize dust displacement.

  • Temperature Control: Although generally stable, avoid heating above 100°C without a reflux condenser, as thermal decomposition can release NOx and SOx gases.

Phase C: Spill Response Logic
  • Minor Spill (<1 g): Cover with wet paper towels to prevent dust generation. Wipe up and dispose of as hazardous solid waste.

  • Major Spill (>1 g): Evacuate area. Use a damp absorbent pad. Do not dry sweep.

Part 3: Visualization - Safety Decision Logic

The following flowchart illustrates the decision-making process for handling this compound based on quantity and state.

SafetyLogic Start Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DMF) StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck GloveCheck CRITICAL: Double Nitrile Gloves (Change immediately if splashed) Solution->GloveCheck HighRisk High Dust Risk QtyCheck->HighRisk Yes LowRisk Low Dust Risk QtyCheck->LowRisk No Hood REQUIRED: Fume Hood + P100 Respirator HighRisk->Hood Balance REQUIRED: Vented Balance + N95 Mask LowRisk->Balance

Caption: Decision logic for PPE selection based on physical state and quantity thresholds.

Part 4: Disposal & Deactivation

Do not dispose of down the drain. Morpholine derivatives are harmful to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Collect in a container labeled "Hazardous Waste - Toxic Organic (Sulfonamide)."

  • Deactivation (Small Scale):

    • If residual material remains in glassware, rinse with a dilute (5%) Hydrochloric Acid (HCl) solution followed by water. This helps protonate the morpholine nitrogen (if free) and solubilize residues for waste collection.

  • Final Disposal: The only acceptable method is High-Temperature Incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride. Retrieved from

  • National Institutes of Health (PubChem). (2025). Morpholine Compound Summary. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Nitrobenzenesulfonamide. Retrieved from

  • Cameo Chemicals. (n.d.). Nitrobenzene Derivatives - Reactivity Profile. NOAA. Retrieved from

Sources

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